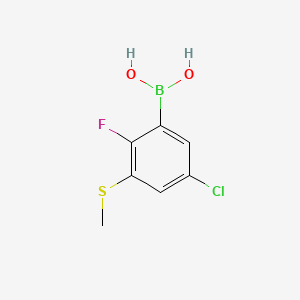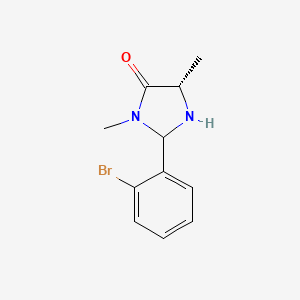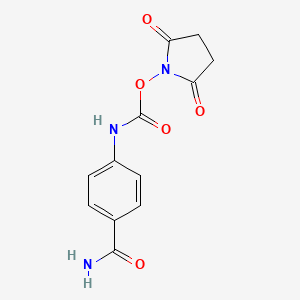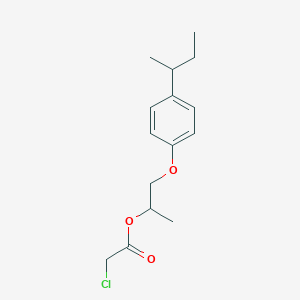
2-ethyl-1H-imidazole;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1H-imidazole;zinc is a compound that combines the properties of 2-ethyl-1H-imidazole and zinc Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their versatility in various chemical reactions and applications Zinc, a transition metal, is essential for numerous biological processes and is widely used in industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1H-imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 2-ethyl-1H-imidazole may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production. The incorporation of zinc into the compound can be achieved through various methods, including direct reaction with zinc salts or through coordination chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different imidazole-based compounds.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
2-ethyl-1H-imidazole;zinc has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-ethyl-1H-imidazole;zinc involves its interaction with molecular targets and pathways. In biological systems, the imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. Zinc, as a cofactor, plays a crucial role in stabilizing the structure of enzymes and facilitating catalytic reactions. The combination of these two components can result in unique biological activities and therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-imidazole: A basic imidazole compound with similar chemical properties but without the ethyl group.
2-methyl-1H-imidazole: Similar to 2-ethyl-1H-imidazole but with a methyl group instead of an ethyl group.
Zinc-imidazole complexes: Various complexes of zinc with different imidazole derivatives, each with unique properties and applications.
Uniqueness
2-ethyl-1H-imidazole;zinc is unique due to the presence of both the ethyl group and zinc, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H8N2Zn |
|---|---|
Poids moléculaire |
161.5 g/mol |
Nom IUPAC |
2-ethyl-1H-imidazole;zinc |
InChI |
InChI=1S/C5H8N2.Zn/c1-2-5-6-3-4-7-5;/h3-4H,2H2,1H3,(H,6,7); |
Clé InChI |
OYJNLBAXGKKDOP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)




![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)

